molecular formula C12H8ClF3N2OS B1392765 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline CAS No. 1221792-80-8

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline

Cat. No.: B1392765
CAS No.: 1221792-80-8
M. Wt: 320.72 g/mol
InChI Key: YAOSSDBUIGFYHS-UHFFFAOYSA-N
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Description

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is a chemical compound with the molecular formula C12H8ClF3N2OS. It is known for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a sulfinyl group attached to an aniline moiety.

Mechanism of Action

Target of Action

The primary target of the compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by the compound affects the post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .

Pharmacokinetics

The compound was found to have antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting that it may have suitable pharmacokinetic properties for antibacterial applications.

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline typically involves multiple steps. One common method starts with the trifluoromethylation of a pyridine derivative, followed by chlorination. The resulting intermediate is then reacted with aniline under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while substitution of the chloro group can produce various derivatives depending on the nucleophile .

Scientific Research Applications

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is unique due to the presence of both the sulfinyl and aniline groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-10-5-7(12(14,15)16)6-18-11(10)20(19)9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSSDBUIGFYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Reactant of Route 2
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Reactant of Route 3
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Reactant of Route 4
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Reactant of Route 5
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Reactant of Route 6
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline

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